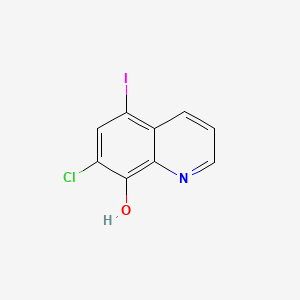

7-Chloro-5-iodo-8-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35048-13-6 |

|---|---|

Molecular Formula |

C9H5ClINO |

Molecular Weight |

305.50 g/mol |

IUPAC Name |

7-chloro-5-iodoquinolin-8-ol |

InChI |

InChI=1S/C9H5ClINO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H |

InChI Key |

JBTWPGVHNYETNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)Cl)I |

Origin of Product |

United States |

Historical Context of Research on Halogenated 8 Quinolinols

Evolution of Quinoline (B57606) Derivative Research

The study of quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, and its derivatives has been a cornerstone of medicinal and organic chemistry for over a century. nih.gov Quinoline's structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for developing a wide range of biologically active molecules. nih.gov Historically, research into quinoline derivatives gained significant momentum with the discovery of the antimalarial properties of quinine, which features a quinoline core. This led to the synthesis of numerous quinoline-based drugs, such as chloroquine, which became crucial in combating malaria. solubilityofthings.com

Over the decades, the exploration of quinoline derivatives has expanded dramatically. Researchers have systematically modified the quinoline ring with various functional groups to enhance or alter its pharmacological properties. solubilityofthings.com This has led to the development of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. nih.gov The continuous innovation in synthetic methodologies, such as multicomponent reactions, has further simplified the creation of complex quinoline derivatives, making this scaffold a "privileged structure" in drug discovery. nih.govresearchgate.net

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Biology

Within the broad class of quinoline derivatives, the 8-hydroxyquinoline (8-HQ) scaffold holds particular importance. nih.gov 8-HQ, also known as oxine, is a bicyclic compound where a hydroxyl (-OH) group is attached to the eighth position of the quinoline ring. scispace.com This specific arrangement makes 8-HQ and its derivatives potent chelating agents, capable of binding to various metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. researchgate.netnih.gov

This metal-chelating ability is central to the biological activities of many 8-HQ derivatives. nih.govnih.gov The interaction with metal ions like copper, zinc, and iron is crucial for many biological processes, and an imbalance in these metals is linked to various diseases. nih.gov Consequently, 8-HQ derivatives have been extensively investigated for their potential in treating neurodegenerative disorders, cancers, and infectious diseases. researchgate.netnih.gov The chelation of metals can, for example, reduce the production of reactive oxygen species (ROS), thereby preventing oxidative stress and cellular damage. researchgate.net

Halogenation of the 8-HQ scaffold at positions 5 and 7 has been a common strategy to enhance its biological efficacy. researchgate.netresearchgate.net The introduction of halogen atoms like chlorine, bromine, and iodine can modulate the compound's lipophilicity, electronic properties, and metal-binding affinity, often leading to increased antimicrobial or anticancer activity. nih.govresearchgate.net 7-Chloro-5-iodo-8-quinolinol is a prominent example of such a dihalogenated 8-hydroxyquinoline. researchgate.net

Synthetic Methodologies and Chemical Transformations

Strategies for 7-Chloro-5-iodo-8-quinolinol Synthesis

The construction of the this compound molecule is a testament to the precision of modern organic synthesis, relying on carefully orchestrated multi-step reaction pathways and specific halogenation and hydroxylation techniques.

Multi-Step Reaction Pathways in Organic Synthesis

The synthesis of this compound is not a trivial process and typically involves a sequence of reactions to introduce the desired functional groups at the correct positions on the quinoline (B57606) ring. mdpi.com One common strategy begins with the synthesis of the core 8-hydroxyquinoline (B1678124) molecule. A well-established method for this is the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like o-nitrophenol. chemicalbook.comchemicalbook.com

Once 8-hydroxyquinoline is obtained, the subsequent steps focus on the regioselective introduction of the halogen atoms. This is often achieved through a two-step halogenation process. For instance, 8-hydroxyquinoline can first be chlorinated to yield 7-chloro-8-hydroxyquinoline. This intermediate is then subjected to iodination to introduce the iodine atom at the C-5 position, yielding the final product. An alternative pathway could involve the initial synthesis of 5-chloro-8-hydroxyquinoline (B194070), followed by iodination at the C-7 position. rsc.org However, controlling the regioselectivity of these halogenation reactions is crucial to avoid the formation of undesired isomers.

Halogenation and Hydroxylation Techniques of the Quinoline Ring

The introduction of hydroxyl and halogen groups onto the quinoline ring is a critical aspect of the synthesis of this compound. The 8-hydroxyquinoline scaffold itself can be synthesized through several methods, including the Skraup and Doebner-von Miller reactions, or by the hydrolysis of 8-aminoquinoline (B160924) or 8-chloroquinoline. google.com The Skraup synthesis, using o-aminophenol and glycerol, is a classic and widely used method. chemicalbook.comchemicalbook.com

The halogenation of the 8-hydroxyquinoline ring is typically achieved through electrophilic aromatic substitution. The hydroxyl group at C-8 is an activating group that directs electrophiles primarily to the C-5 and C-7 positions. researchgate.netresearchgate.net

Chlorination: The introduction of the chlorine atom at the C-7 position can be accomplished using various chlorinating agents. For example, a solution of sodium hypochlorite (B82951) can be used to chlorinate 5-acetyl-8-hydroxyquinoline to give 5-acetyl-7-chloro-8-hydroxyquinoline. prepchem.com For the direct chlorination of 8-hydroxyquinoline, reagents like N-chlorosuccinimide (NCS) under acidic conditions can be employed. mdpi.com The synthesis of 5,7-dichloro-8-hydroxyquinoline has been achieved by chlorinating 8-hydroxyquinoline in chloroform (B151607) in the presence of iodine. google.com

Iodination: The iodination at the C-5 position is often carried out on a pre-chlorinated intermediate. Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent are commonly used. The use of recyclable ionic liquid iodinating reagents, such as 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, has been reported for the efficient iodination of activated aromatic compounds, including the synthesis of clioquinol (B1669181) from 5-chloro-8-hydroxyquinoline. rsc.org The direct di-iodination of 8-hydroxyquinoline at the C-5 and C-7 positions can be achieved using a mixture of potassium iodide and potassium iodate. chemicalbook.com

The table below summarizes some of the key reactions in the synthesis of halogenated 8-hydroxyquinolines.

| Starting Material | Reagent(s) | Product | Reference(s) |

| o-Aminophenol, Glycerol | H₂SO₄, o-Nitrophenol | 8-Hydroxyquinoline | chemicalbook.comchemicalbook.com |

| 8-Hydroxyquinoline | N-Chlorosuccinimide (NCS) | 5,7-Dichloro-8-hydroxyquinoline | mdpi.com |

| 5-Acetyl-8-hydroxyquinoline | Sodium hypochlorite | 5-Acetyl-7-chloro-8-hydroxyquinoline | prepchem.com |

| 5-Chloro-8-hydroxyquinoline | 1-Butyl-3-methylpyridinium dichloroiodate | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | rsc.org |

| 8-Hydroxyquinoline | Potassium iodide, Potassium iodate | 5,7-Diiodo-8-quinolinol | chemicalbook.com |

Derivatization Approaches and Analog Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives and analogs. These modifications are often pursued to explore and optimize the biological activities of the parent molecule.

Synthesis of Functionalized 8-Quinolinol Analogs

The functionalization of the 8-quinolinol core, including halogenated derivatives like this compound, can be achieved through various chemical transformations. The presence of the phenolic hydroxyl group and the reactive positions on the aromatic rings allows for a range of modifications.

For example, the hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. mdpi.com The aromatic rings can undergo further substitution reactions, although the existing halogen substituents will influence the position of any new incoming groups. The development of hybrid molecules, where the 8-hydroxyquinoline moiety is linked to other pharmacophores, is a common strategy. nih.govnih.gov For instance, clioquinol has been used as a starting point to create hybrids with moracin M, a natural product with neuroprotective properties. nih.gov These synthetic efforts aim to create multifunctional ligands with improved therapeutic potential.

Suzuki Cross-Coupling Reactions for Substitution at C-5 and C-7 Positions

The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and has been effectively applied to the derivatization of the 8-hydroxyquinoline skeleton. scispace.com This reaction is particularly useful for introducing aryl or heteroaryl substituents at the C-5 and C-7 positions, which are occupied by halogens in this compound.

The synthesis of 5-aryl-8-hydroxyquinolines often starts from 5-bromo-8-hydroxyquinoline. scispace.com The hydroxyl group is typically protected, for instance as a benzyl (B1604629) ether, before the Suzuki coupling reaction is performed with an appropriate boronic acid in the presence of a palladium catalyst and a base. The protecting group is then removed to yield the final product. scispace.com A similar strategy can be applied to 5,7-dihalo-8-hydroxyquinolines to achieve disubstitution. scispace.com The reactivity of the different halogen atoms (I > Br > Cl) can be exploited for selective, sequential cross-coupling reactions. For example, in a molecule containing both iodo and chloro substituents, the more reactive iodo group at the C-5 position would be expected to react first in a Suzuki coupling, allowing for the selective introduction of a substituent at this position.

Mannich Reactions in Quinolinol Derivatization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comresearchgate.net 8-Hydroxyquinoline and its derivatives are excellent substrates for the Mannich reaction, with the aminomethylation typically occurring at the C-7 position. nih.govnih.govoup.com

This reaction provides a straightforward method for introducing aminomethyl groups, which can significantly influence the physicochemical and biological properties of the molecule. A wide variety of primary and secondary amines can be used, leading to a diverse library of 7-aminomethyl-8-hydroxyquinoline derivatives. mdpi.comresearchgate.net For example, 8-hydroxyquinoline can be reacted with formaldehyde (B43269) and various secondary amines like pyrrolidine, morpholine, and diethylamine (B46881) to produce the corresponding 7-aminomethyl derivatives. oup.com This methodology can be extended to halogenated 8-hydroxyquinolines, allowing for the synthesis of novel compounds with potential applications in medicinal chemistry. The synthesis of (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline from 5-chloro-8-hydroxyquinoline via a modified Mannich reaction highlights the utility of this approach for creating chiral derivatives.

The table below provides examples of Mannich reactions on the 8-hydroxyquinoline scaffold.

| 8-Hydroxyquinoline Derivative | Amine | Aldehyde | Product | Reference(s) |

| 8-Hydroxyquinoline | Octylamine | Formaldehyde | 7-(Octylaminomethyl)-8-hydroxyquinoline | mdpi.comresearchgate.net |

| 8-Hydroxyquinoline | Pyrrolidine | Formaldehyde | 7-(Pyrrolidinomethyl)-8-hydroxyquinoline | oup.com |

| 8-Hydroxyquinoline | Morpholine | Formaldehyde | 7-(Morpholinomethyl)-8-hydroxyquinoline | oup.com |

| 5-Chloro-8-hydroxyquinoline | L-Proline | Formaldehyde | (S)-5-Chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline |

Direct Iodination Methods

The synthesis of this compound logically proceeds from the precursor 7-chloro-8-quinolinol. The introduction of the iodine atom at the 5-position is accomplished through electrophilic iodination. Studies on the halogenation of 8-quinolinol derivatives indicate that the position of substitution is highly dependent on reaction conditions. datapdf.com For instance, while chlorination and bromination under acidic conditions favor the 5-position, iodination can also be directed to this position. datapdf.com

A common method for the synthesis of the related isomer, 5-chloro-7-iodo-8-quinolinol (Clioquinol), involves the direct iodination of 5-chloro-8-hydroxyquinoline using iodine monochloride (ICl) in a mixture of hydrochloric acid and glacial acetic acid. This method leverages the directing effects of the hydroxyl group to achieve regioselectivity. A similar strategy can be applied for the synthesis of this compound, starting from 7-chloro-8-quinolinol.

More contemporary and efficient methods utilize ionic liquids as both the solvent and the iodinating agent. rsc.org Reagents such as 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) have proven effective for the iodination of activated aromatic systems, including 8-hydroxyquinoline derivatives. rsc.org This approach is notable for its high efficiency and simplified procedure. rsc.org

| Iodination Method | Iodinating Agent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Classical Electrophilic Substitution | Iodine Monochloride (ICl) | HCl/Acetic Acid | ~50°C | ~78% |

| Ionic Liquid-Based | 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) | None (Solvent-free) | ~80°C | >90% rsc.org |

Optimization and Green Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, purity, and environmental impact of the process.

Process Optimization for Enhanced Yield and Purity

Optimizing the synthesis of halogenated 8-quinolinols involves fine-tuning reaction parameters to maximize product output and minimize impurities. Key variables include temperature, reaction time, and the choice of solvent. rsc.org For instance, in the iodination using BMPDCI, a significant increase in yield is observed when the temperature is raised from room temperature to 80°C. rsc.org Solvent choice is also critical; while various organic solvents can be used, carrying out the reaction under solvent-free conditions at elevated temperatures has been shown to provide quantitative yields. rsc.org

| Parameter | Condition | Observed Yield rsc.org |

|---|---|---|

| Temperature | Room Temperature | 33% |

| Temperature | 80°C | 90% |

| Solvent | Solvent-Free (at 80°C) | Quantitative |

Purification of the final product is essential for achieving the desired quality. A standard method for purifying this compound is recrystallization from a solvent mixture like ethanol (B145695) and water. An alternative and highly effective purification technique involves the formation of a zinc complex. A patented method describes the preparation of the pharmaceutically pure zinc complex of the isomer 5-chloro-7-iodo-8-hydroxyquinoline, which can be readily prepared and subsequently decomposed to yield the high-purity compound. google.com This process serves to remove unreacted starting materials and side-products effectively.

Exploration of Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds, including this compound. The goal is to reduce waste, avoid hazardous substances, and improve energy efficiency.

One of the most promising green approaches is the use of recyclable ionic liquids, such as 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), for iodination. rsc.org The advantages of this methodology are numerous:

High Yields: The reaction proceeds in good to excellent yields. rsc.org

Solvent-Free Conditions: The reaction can be conducted without any organic solvent, reducing volatile organic compound (VOC) emissions. rsc.org

Avoidance of Hazardous Reagents: This method eliminates the need for strong oxidizing agents or toxic heavy metals that are often required to generate the reactive iodine species from molecular iodine. rsc.org

Recyclability: The ionic liquid can be recovered after the reaction and reused in subsequent batches with minimal loss of activity, making the process more economical and sustainable. rsc.org

Another significant green chemistry technique is the application of microwave-assisted synthesis. This technology can dramatically reduce reaction times, often from several hours to just a few minutes, which leads to substantial energy savings and increased throughput.

Coordination Chemistry and Metal Chelation Research

The ability of 7-Chloro-5-iodo-8-quinolinol to act as a bidentate ligand, coordinating through its phenolic oxygen and quinolinic nitrogen, has been extensively studied. This chelation is fundamental to its interaction with various metal ions.

Complexation with Transition and Heavy Metal Ions

The synthesis of metal complexes with this compound (often abbreviated as H-CQ or cqH) typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govscirp.org Researchers have successfully synthesized a variety of complexes with transition and heavy metals.

For instance, novel Cobalt(II) complexes have been prepared through the reflux of 5-chloro-7-iodo-8-hydroxy-quinoline and other ligands like 2,2′-bipyridine derivatives with cobalt(II) acetate (B1210297) in a methanol-acetonitrile solvent mixture at 80°C. nih.gov Platinum(II) complexes with the general formula [PtCl(cq)(L)], where L is a ligand such as dimethyl sulfoxide (B87167) (dmso) or 1,3,5-triaza-7-phosphaadamantane (B1222458) (pta), have also been synthesized. rsc.org

The synthesis of a Zinc(II) complex is achieved by reacting the sodium salt of 5-chloro-7-iodo-8-hydroxyquinoline with a zinc salt, such as zinc acetate dihydrate, in an aqueous medium. google.com Similarly, Gallium(III) complexes have been prepared using this compound (H-CQ) to form compounds like [Ga(CQ)₃]. nih.gov The versatility of this ligand extends to other metals, including Copper(II), Nickel(II), and various transition metals, often forming mixed ligand complexes. nih.govacs.orgjocpr.com

Ligand Design and Stoichiometry in Metal Chelates

The design of ligands based on the 8-hydroxyquinoline (B1678124) scaffold is a key area of research. For this compound, the coordination typically occurs after the deprotonation of the hydroxyl group, allowing the oxygen and nitrogen atoms to bind to the metal center. scirp.org

The stoichiometry of the resulting metal chelates is a critical aspect of their characterization. Studies have revealed different metal-to-ligand ratios depending on the metal ion and reaction conditions.

Gallium(III): Forms a tris-chelate, [Ga(CQ)₃], indicating a 1:3 metal-to-ligand stoichiometry. nih.gov

Zinc(II): Forms a complex with a 1:2 metal-to-ligand ratio. google.com

Copper(II): Spectrophotometric and conductometric titrations for the related 8-hydroxyquinoline ligand confirm a 2:1 ligand-to-metal ratio (ML₂). scirp.org

Cobalt(II): Mixed ligand complexes have been synthesized with a 2:1:1 ratio of the 8-hydroxyquinoline derivative, a bipyridine derivative, and cobalt(II) acetate. nih.gov

Table 1: Stoichiometry of this compound Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Complex Formula Example | Reference |

|---|---|---|---|

| Gallium(III) | 1:3 | [Ga(CQ)₃] | nih.gov |

| Zinc(II) | 1:2 | Zn(C₉H₄ClINO)₂ | google.com |

| Copper(II) | 1:2 | Cu(8-HQ)₂ (by analogy) | scirp.org |

| Cobalt(II) | 1:2 (in mixed ligand systems) | Co(CQ)₂(L) (L=bipyridine deriv.) | nih.gov |

Structural Characterization of Metal Complexes

A combination of analytical techniques is employed to determine the composition and elucidate the three-dimensional structure of the metal complexes formed by this compound.

Elemental Analysis for Composition Determination

Elemental analysis is a fundamental method used to confirm the empirical formula of newly synthesized complexes. By comparing the experimentally found percentages of carbon, hydrogen, nitrogen, and the metal with the calculated values for the proposed structure, the stoichiometry and composition can be verified. google.comnih.gov For example, the elemental analysis for the zinc complex of 5-chloro-7-iodo-8-hydroxyquinoline was reported as follows. google.com

Table 2: Elemental Analysis Data for the Zinc(II) Complex of this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 32.05 | 32.70 |

| H | 1.20 | 1.30 |

| N | 4.15 | 4.04 |

| I | 37.63 | 37.03 |

| Zn | 9.69 | 9.97 |

Source: google.com

Platinum(II) and Gallium(III) complexes have also been characterized using this method to confirm their proposed structures. rsc.orgnih.gov

Spectroscopic Studies for Structural Elucidation (Electronic, Infrared (IR), Nuclear Magnetic Resonance (NMR))

Spectroscopic techniques are indispensable for understanding the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectra provide evidence of chelation. The coordination of the quinolinic nitrogen and phenolic oxygen to the metal ion is confirmed by shifts in the characteristic vibrational frequencies of C=N and C-O bonds compared to the free ligand. rsc.orgnih.govjocpr.com This technique is routinely used to confirm the structural integrity of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II), Ga(III), and Pt(II). rsc.orgnih.govjocpr.com The chemical shifts of the protons on the quinoline (B57606) ring are altered upon complexation, providing insight into the metal-ligand interaction. The stability of gallium(III) complexes in DMSO has been confirmed using ¹H NMR spectroscopy. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule and the coordination geometry. The absorption bands in the UV-Vis region are typically assigned to n→π* and π→π* transitions. scirp.org These spectra, along with magnetic susceptibility data, can help suggest the geometry of the complex, such as square-planar or octahedral. science.gov

X-ray Diffraction Analysis of Coordination Compounds

The crystal structure of the parent ligand, this compound, shows that the molecule is nearly planar and forms hydrogen-bonded dimers in the crystal lattice. oup.com The structures of several of its metal complexes have also been determined. For instance, single-crystal X-ray analysis of a related tris(5-chloro-8-quinolinolato)gallium(III) complex confirmed a molecular structure where the Ga(III) ion is coordinated in a mer-fashion by the nitrogen and oxygen atoms of the three ligands. nih.gov The crystal structures of several platinum(II) complexes containing substituted 8-hydroxyquinoline ligands have also been confirmed by this method. rsc.org Similarly, X-ray diffraction analysis was used to confirm that 5-chloro-7-iodo-8-hydroxyquinoline incorporated into polymeric fibrous materials was in an amorphous state. researchgate.net

Mechanisms of Metal-Ligand Interactions

The interaction between this compound and metal ions is a multifaceted process governed by specific coordination mechanisms.

This compound acts as a monoprotic, bidentate chelating agent. scirp.orgresearchgate.net The coordination with a metal ion occurs through two key sites: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.orgresearchgate.net This dual-point attachment forms a stable five-membered ring structure with the metal ion, a characteristic feature of 8-hydroxyquinoline-based ligands. researchgate.net The deprotonation of the phenolic hydroxyl group is a crucial step, allowing the oxygen to form a strong bond with the metal center. researchgate.net This bidentate chelation is a common feature among 8-hydroxyquinoline derivatives and is central to their ability to form stable complexes with a wide array of metal ions. researchgate.nettandfonline.com

Metal complexes of this compound can undergo ligand exchange reactions, where the chelating agent is displaced by another ligand or vice versa. acs.orgresearchgate.net The stability of the initial complex is a key determinant in these reactions. In the presence of other potential ligands, such as those found in biological systems, a less stable complex may dissociate, allowing the metal ion to be sequestered by a different molecule. core.ac.uk Conversely, this compound can abstract a metal ion from a less stable complex. The study of ligand exchange reactions is crucial for understanding the behavior of these complexes in complex environments, such as in biological systems where they may interact with various biomolecules. core.ac.uk For example, palladium(II) complexes with 8-hydroxyquinoline derivatives have been shown to undergo ligand exchange upon dissolution in DMSO. researchgate.net

Stability and Reactivity of Metal Chelates

The stability and reactivity of the metal chelates formed by this compound are critical aspects of their chemistry and have been the subject of comparative studies.

Table 1: Comparative Stability Data for Quinolinol-Metal Complexes

| Ligand | Metal Ion | Log K/β | Comments |

|---|---|---|---|

| 8-Hydroxyquinoline (HQ) | Ga(III) | High | Forms stable [GaL]2+, [GaL2]+, and [GaL3] complexes. nih.gov |

| 8-Hydroxyquinoline-5-sulfonate (HQS) | Ga(III) | High | Stability comparable to HQ complexes. nih.gov |

| 8-Hydroxyquinoline Derivatives | Cu(II) | High | Generally form highly stable complexes. mdpi.com |

| 8-Hydroxyquinoline Derivatives | Zn(II) | Moderate | Stability is generally lower than Cu(II) complexes. mdpi.comresearchgate.net |

| 8-Hydroxyquinoline Derivatives | Fe(III) | High | Forms stable complexes, but prone to hydrolysis at physiological pH. mdpi.com |

This table provides a generalized comparison based on available literature. Specific stability constants can vary significantly with experimental conditions.

The chelation process is an equilibrium reaction, and the stability of the resulting complex is influenced by several physicochemical factors, including pH, solvent composition, and temperature. mcmaster.caresearchgate.net The dissociation of the proton from the hydroxyl group of 8-hydroxyquinoline is a prerequisite for chelation, making the process pH-dependent. researchgate.netslideshare.net The dissociation constants (pKa) of the ligand are therefore crucial parameters. researchgate.netresearchgate.net

The solvent environment also plays a significant role. An increase in the organic content of a solvent mixture can influence the stability of the metal-ligand bonds, with the effect being more pronounced for metal-oxygen bonds than for metal-nitrogen bonds. mcmaster.ca The dissociation of the metal complex can occur under certain conditions, such as a significant change in pH or the introduction of a competing ligand. core.ac.uknih.gov For example, it has been suggested that complexes between Ni2+ and clioquinol (B1669181) may dissociate following absorption in the gastrointestinal tract. nih.gov Understanding these physicochemical aspects is essential for predicting the behavior of this compound and its metal chelates in various applications. slideshare.netasm.org

Table 2: Physicochemical Parameters of 8-Hydroxyquinoline Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Dissociation Constants (pKa) | Measures the acidity of the hydroxyl and protonated quinoline nitrogen groups. researchgate.netresearchgate.net | Governs the pH range at which chelation can occur. slideshare.net |

| Partition Coefficient (Log P) | Indicates the lipophilicity/hydrophilicity of the molecule. | Affects solubility, membrane permeability, and biodistribution. slideshare.net |

| Formation/Stability Constants (K or β) | Quantifies the strength of the metal-ligand interaction. nih.govmdpi.com | Determines the stability of the metal chelate. mcmaster.ca |

| Redox Potential | The tendency of the metal complex to gain or lose electrons. | Influences the reactivity and potential biological activity of the chelate. |

Investigations into Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Models

Antimicrobial Activity Mechanisms

7-Chloro-5-iodo-8-quinolinol, also known as Clioquinol (B1669181), is a halogenated derivative of 8-hydroxyquinoline (B1678124) that has been the subject of numerous studies for its potent biological activities. nih.govmonarchinitiative.org Its antimicrobial effects are multifaceted, stemming from several distinct and sometimes synergistic mechanisms that differ significantly from its parent compound, 8-quinolinol.

The antifungal activity of this compound has been investigated against a range of fungal pathogens, revealing specific modes of action targeting cellular integrity.

Cell Wall Damage: A primary mechanism of its antifungal action is the disruption of the fungal cell wall. mdpi.comnih.gov Studies utilizing scanning electron microscopy on Candida spp. and dermatophytes treated with the compound have shown visible damage, such as irregular and rough cell walls with grooves. nih.govresearchgate.net Further evidence comes from sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) can mitigate the compound's effects, suggesting the cell wall is a key target. nih.govmdpi.com This damage can lead to the death of the fungal cells. mdpi.comnih.gov

Cytoplasmic Membrane Disruption: While cell wall damage is a prominent effect of Clioquinol, related 8-hydroxyquinoline derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane. nih.govresearchgate.net This class of compounds can cause cellular leakage, indicating that membrane disruption is a potential antifungal mechanism within the broader 8-hydroxyquinoline family.

Inhibition of Pseudohyphae Formation: this compound has been demonstrated to inhibit the formation of pseudohyphae in Candida albicans. nih.govresearchgate.net Pseudohyphae are filamentous structures that are crucial for the virulence and tissue invasion of this pathogenic yeast. By preventing this dimorphic transition, the compound can limit the fungus's ability to establish a more invasive infection.

Table 1: Summary of Antifungal Mechanisms of Action

| Mechanism | Observation | Fungal Species | Source(s) |

|---|---|---|---|

| Cell Wall Damage | Irregular and rough cell walls with grooves observed via scanning electron microscopy. | Candida spp., Dermatophytes | mdpi.comnih.govnih.govresearchgate.net |

| Inhibition of Pseudohyphae Formation | Prevention of the transition from yeast cells to filamentous forms. | Candida albicans | nih.govresearchgate.net |

| Cytoplasmic Membrane Disruption | Compromised functional integrity of the membrane (observed in related derivatives). | Candida spp., Dermatophytes | nih.govresearchgate.net |

This compound exhibits broad-spectrum antimicrobial activity, including antibacterial and antiviral effects. nih.govsolubilityofthings.com Halogenated 8-hydroxyquinoline derivatives, particularly Clioquinol, have demonstrated high antigrowth activity against Gram-negative bacteria, an area where the parent 8-hydroxyquinoline compound is less effective. nih.govresearchgate.netmahidol.ac.th Studies have confirmed its bactericidal activity against various intestinal bacteria. nih.gov While the compound's efficacy as an antibacterial and antiviral agent is established, the precise molecular mechanisms underlying these activities are not as fully characterized as its antifungal modes of action.

The fungitoxic mechanisms of halogenated 8-quinolinols are heavily influenced by steric factors, which are the effects of the size and spatial arrangement of atoms. nih.govfordham.edu The geometry of the 8-quinolinol molecule, as determined by substituents in the 5- and 7- positions, dictates its specific site of action. nih.govresearchgate.net

Research comparing different halogenated analogues reveals a clear distinction in their modes of action. The toxicities of 8-quinolinol and its 5- and 7-fluoro analogues are reversible by L-cysteine, suggesting a common mechanism. nih.govfordham.edu In contrast, the fungitoxicity of the 5- and 7-chloro, bromo, and iodo analogues, including this compound, is not reversed by L-cysteine. nih.govfordham.edu This indicates that these compounds operate through a different pathway.

The difference is attributed to the larger van der Waals radii of chlorine, bromine, and iodine compared to hydrogen and fluorine. fordham.edu These larger atoms are sterically incompatible with the fungal receptor site(s) that accommodate 8-quinolinol and its fluorinated derivatives, forcing them to act on different cellular targets. fordham.edu

The enhanced fungitoxicity observed in certain di-halogenated 8-quinolinol derivatives can be attributed to a phenomenon known as intramolecular synergism. researchgate.net This concept suggests that the presence of two different halogen substituents on the same molecule results in a greater biological effect than the sum of the individual effects of corresponding mono-halogenated compounds. The greater fungitoxicity of 5- and 7-monohalo-8-quinolinols over the parent 8-quinolinol can also be explained by this principle. researchgate.net This synergistic interaction between the halogens within a single molecule likely contributes to the potent antimicrobial profile of this compound.

Enzyme Inhibition and Cellular Process Modulation

Beyond direct antimicrobial actions, this compound can modulate fundamental cellular processes, including the synthesis of macromolecules essential for cell survival and replication.

Studies conducted in organ cultures of neonatal rat superior cervical ganglia have provided direct evidence of the compound's inhibitory effects on nucleic acid and protein synthesis. nih.govnih.gov

Inhibition of DNA and Protein Synthesis: this compound was found to inhibit the synthesis of both DNA and protein in a dose-dependent manner. nih.govnih.gov This suggests an interference with the enzymatic machinery responsible for DNA replication and translation.

Inhibition of RNA Synthesis: The compound also specifically abolished the stimulation of RNA synthesis that is typically induced by nerve growth factor (NGF). nih.gov While it had little effect on basal RNA synthesis, its ability to block the NGF-induced pathway points to a targeted interaction with specific transcriptional processes. nih.gov

Table 2: Effects on Macromolecule Synthesis in Neonatal Rat Superior Cervical Ganglia

| Macromolecule | Effect of this compound | Condition | Source(s) |

|---|---|---|---|

| DNA | Dose-dependent inhibition | With or without Nerve Growth Factor | nih.govnih.gov |

| Protein | Dose-dependent inhibition | With or without Nerve Growth Factor | nih.govnih.gov |

| RNA | Abolished NGF-induced stimulation | In the presence of Nerve Growth Factor | nih.gov |

| RNA | Little to no inhibition | In the absence of Nerve Growth Factor | nih.gov |

Modulation of RNA Synthesis (e.g., Nerve Growth Factor-Induced RNA Synthesis Inhibition)

Studies have shown that this compound can modulate RNA synthesis, particularly in the context of nerve cell growth and development. In organ cultures of neonatal rat superior cervical ganglia, this compound was observed to inhibit the stimulation of RNA synthesis induced by nerve growth factor (NGF). nih.govnih.gov While it had little to no inhibitory effect on RNA synthesis in the absence of NGF, it effectively abolished the approximate 3-fold stimulation of RNA synthesis typically induced by NGF. nih.gov This specific inhibition of NGF-induced RNA synthesis suggests a potential interaction between this compound and the molecular pathways activated by NGF in neurons. nih.gov In contrast, the compound was found to inhibit DNA and protein synthesis in a dose-dependent manner, irrespective of the presence of NGF. nih.gov

Investigations into Interactions with Nucleic Acids

The interaction of this compound with nucleic acids has been a subject of investigation, particularly in the context of its metal complexes. Some studies have explored the binding of its complexes to calf thymus DNA. researchgate.net Additionally, the compound's ability to chelate essential metal ions that play a role in nucleic acid metabolism suggests an indirect mechanism of interaction. For instance, cobalt, a metal ion that can be chelated by this compound, is involved in the metabolism of nucleic acids. mdpi.com Furthermore, nickel, another metal it interacts with, is known to play a role in stabilizing nucleic acid structures. mdpi.com

Metal Homeostasis Perturbation in Biological Systems

Influence of Metal Chelation on Biological Activity

The biological activities of this compound are intricately linked to its ability to chelate metal ions. This property is central to its various observed effects in pre-clinical models. For instance, its anticancer activity has been attributed in part to its role as a metal chelator, particularly of copper and zinc, which are essential for the function of enzymes like superoxide (B77818) dismutase-1 (SOD1). nih.gov However, the relationship is complex, as the addition of copper, iron, or zinc did not reverse the compound's cytotoxic effects on cancer cells but rather enhanced them, suggesting that simple metal chelation is not the sole mechanism of action. nih.gov

In the context of neurodegenerative disease models, its ability to chelate and redistribute metal ions like copper and zinc is thought to be a key mechanism in reducing the accumulation of amyloid-β peptides. nih.govmit.edu It has been shown to disaggregate metal ion-induced aggregates of amyloid-β through metal chelation. nih.gov Studies in yeast models have revealed that while the compound increases total cellular copper and iron content, it can lead to a state of cytosolic metal depletion, causing the cells to sense a deficiency of bio-available metal ions. researchgate.netnih.gov This dual effect of acting as both a chelator and an ionophore highlights the complexity of its influence on metal-dependent biological processes. researchgate.net

Impact on Intracellular Free Metal Ion Concentrations (e.g., Zinc, Copper)

This compound significantly impacts the intracellular concentrations of free metal ions, most notably zinc and copper, by acting as an ionophore. It facilitates the transport of these metal ions across cellular membranes, leading to an increase in their intracellular levels.

Zinc: Studies have demonstrated that this compound can increase intracellular zinc levels in a manner dependent on the extracellular zinc concentration. nih.govnih.gov In rat thymocytes, concentrations ranging from 10 to 300 nM augmented intracellular zinc levels. nih.gov This effect was abolished when extracellular zinc was removed. nih.gov However, at higher micromolar concentrations (1-10 μM) in the absence of extracellular zinc, the compound was found to decrease intracellular zinc concentration. nih.govresearchgate.net This suggests a bell-shaped concentration-response relationship for its effect on intracellular zinc. nih.govresearchgate.net The increase in intracellular zinc has been linked to the induction of autophagy in cultured astrocytes and neurons. nih.gov

| Concentration of this compound | Effect on Intracellular Zinc | Experimental System | Reference |

|---|---|---|---|

| 10-300 nM | Increase (dependent on extracellular Zn2+) | Rat thymocytes | nih.gov |

| 1-10 µM | Decrease (in absence of extracellular Zn2+) | Rat thymocytes | nih.govresearchgate.net |

| 50 µM | Increase | SH-SY5Y cells | researchgate.net |

Copper: This compound also acts as a copper ionophore, increasing intracellular copper levels. nih.govmdpi.com In a yeast model system, the addition of this compound to the culture medium led to a drastic increase in the intracellular copper concentration, while zinc levels were not significantly affected. nih.gov In human neuroblastoma SH-SY5Y cells, it was shown to increase the intracellular level of copper in a time- and dose-dependent manner. researchgate.net This ability to modulate intracellular copper is considered relevant to its anticancer effects, as elevated copper levels can be toxic to cells. mdpi.com

| Condition | Effect on Intracellular Copper | Experimental System | Reference |

|---|---|---|---|

| Addition to culture medium | Drastic Increase | Yeast | nih.gov |

| 50 µM for 24h | Increase | SH-SY5Y cells | researchgate.net |

Facilitated Uptake and Tissue Distribution of Metal Ions via Lipophilic Chelates

This compound forms lipophilic chelates with various metallic cations, which facilitates their transport across biological membranes and alters their tissue distribution. nih.gov This mechanism has been demonstrated in mice, where oral co-administration of this compound with nickel (63Ni2+), zinc (65Zn2+), or mercury (203Hg2+) led to a marked increase in the concentration of these metals in various tissues compared to the administration of the metals alone. nih.gov The effect was most pronounced for nickel, followed by zinc and mercury. nih.gov

The increased tissue levels of these metals are attributed to the enhanced absorption of the lipophilic metal-chelator complexes from the gastrointestinal tract. nih.gov Studies determining the chloroform (B151607):water partition coefficients showed that the nickel-clioquinol complex had the highest lipophilicity, followed by the zinc and mercury complexes, which correlates with the observed in vivo effects on metal uptake. nih.gov Even when administered intraperitoneally while the metal (63Ni2+) was given intravenously, the compound still resulted in significantly increased tissue levels of the metal, suggesting it can also influence metal distribution systemically. nih.gov

Mechanisms in Other Pre-clinical Biological Contexts

Beyond the specific mechanisms detailed above, this compound has demonstrated a range of biological activities in various pre-clinical models. Its anticancer properties have been observed in multiple human cancer cell lines, where it induces cell death through apoptosis. nih.gov In these contexts, it has been shown to act as a proteasome inhibitor through both copper-dependent and independent mechanisms.

In the realm of antimicrobial activity, for which it was originally used, its metal chelating properties are also considered central to its mechanism of action. tandfonline.com Furthermore, it has been investigated for its potential in treating Huntington's disease, where it may exert beneficial effects through the regulation of metal homeostasis. researchgate.net The compound's ability to induce autophagy in a zinc-dependent manner also contributes to its potential therapeutic effects by promoting the clearance of aggregated proteins in neuronal cells. nih.gov

Insufficient Scientific Data for "this compound" on Specified Biological Activities

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological activities and molecular mechanisms of the chemical compound This compound as outlined in the requested article structure. The majority of published research in this area focuses on its more extensively studied isomer, 5-Chloro-7-iodo-8-quinolinol , commonly known as Clioquinol.

Investigations into the precise molecular interactions of this compound are not sufficiently documented in peer-reviewed sources to provide a thorough and scientifically accurate account for the following topics:

Targeting of Telomerase Activity: No specific studies were identified that investigate the effect of this compound on telomerase activity.

Induction of Mitochondrial Dysfunction: The scientific literature does not provide clear evidence or mechanistic studies on how this compound induces mitochondrial dysfunction. While research exists for the isomer Clioquinol regarding its effects on mitochondrial membrane potential, this data cannot be attributed to this compound.

Cell Cycle Arrest Mechanisms (G2/M Phase Arrest): There is no available research specifically demonstrating that this compound induces cell cycle arrest, particularly in the G2/M phase. Studies on other derivatives of 7-chloroquinoline (B30040) have shown such effects, but this cannot be extrapolated to the specific compound .

Molecular Mechanisms in Neurodegenerative Disease Models: The molecular mechanisms of 8-hydroxyquinolines in neurodegenerative diseases have been explored, but the research overwhelmingly centers on the metal chelation properties of the isomer Clioquinol in the context of Alzheimer's disease. Specific mechanistic data for this compound in neurodegenerative models is not available.

Due to the absence of specific, verifiable research findings for this compound in these areas, generating a scientifically robust and accurate article that adheres to the provided outline is not possible at this time.

Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 7-Chloro-5-iodo-8-quinolinol from complex matrices. Techniques such as HPLC, GC, and TLC are widely employed, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of this compound. researchgate.net The method's adaptability allows for coupling with various detectors, enhancing its sensitivity and specificity.

UV detection is a common method for quantifying this compound. Chromatographic separation is typically achieved on an ODS (Octadecylsilane) column. One established method utilizes an isocratic mobile phase of acetonitrile (B52724) and water (70:30, v/v) at a flow rate of 1 mL/min, with detection set at 235 nm. researchgate.net This approach demonstrates good peak symmetry and accuracy, achieving separation in under 11 minutes. researchgate.net The calibration plots for this method have shown linearity over a concentration range of 10-70 mg/mL. researchgate.net

For higher sensitivity, HPLC can be coupled with electrochemical detection. This method has proven to be as sensitive and specific as GC-MS for determining the compound's levels in biological samples like plasma and tissues. researchgate.net A specific HPLC method with electrochemical detection involves separation on a Nucleosil C18 column using a mobile phase composed of a phosphate/citrate buffer and a methanol:acetonitrile mixture. researchgate.net This technique offers a low quantitation limit of 5 ng/mL in plasma and 10 ng/g in tissues. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | UV Detection Method | Electrochemical Detection Method |

|---|---|---|

| Column | ODS | Nucleosil C18 (300 mm x 3.9 mm i.d., 7 µm) |

| Mobile Phase | Acetonitrile-water (70:30, v/v) | 0.1M Phosphate/citrate buffer (400 ml) with methanol:acetonitrile (1:1, v/v) (600 ml) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | 235 nm | Electrochemical |

| Retention Time | < 11 min | 11.6 min |

| Linear Range | 10-70 mg/mL | 5-2000 ng/mL (plasma) |

| Quantitation Limit | Not specified | 5 ng/mL (plasma), 10 ng/g (tissues) |

Data sourced from ResearchGate. researchgate.net

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) represent highly sensitive methods for the quantification of this compound and its conjugates in biological fluids. researchgate.netnih.gov Early methods utilized GC with electron capture detection, which offered greater sensitivity than the initial HPLC-UV methods. researchgate.net

The development of GC-MS methods provided a highly specific and sensitive tool for the analysis of this compound. researchgate.net GC has been successfully used to quantitate this compound, along with its glucuronide and sulfate (B86663) metabolites, in samples such as serum, urine, and milk. sigmaaldrich.comlabmartgh.com The validation of GC-MS methods ensures specificity, accuracy, and precision for both qualitative and quantitative analysis, making it a reliable technique for quality control and research. mdpi.com

Thin Layer Chromatography (TLC) coupled with densitometry offers a simple and economical method for the simultaneous determination of this compound. researchgate.netresearchgate.net This technique is suitable for routine quality control analysis. researchgate.net

A validated TLC-densitometric method involves using silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.net The separation is achieved with a developing system consisting of benzene-hexane-acetone-formic acid (5:4:2:0.13, by volume). researchgate.net Following development, densitometric measurements are performed at a wavelength of 235 nm. researchgate.net This method has been shown to quantify the compound in a range of 1.5-5 μg per band. researchgate.net

Table 2: TLC-Densitometric Method for this compound

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel plates 60 F254 |

| Mobile Phase | Benzene-hexane-acetone-formic acid (5:4:2:0.13, by volume) |

| Detection Wavelength | 235 nm |

| Quantification Range | 1.5-5 μg/band |

Data sourced from ResearchGate. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable tools for both quantitative analysis and for studying the compound's interactions within biological systems.

Spectrophotometric and fluorimetric methods are established techniques for the determination of this compound. researchgate.net A "turn on-off" fluorometric assay has been developed that leverages the affinity between zinc ions (Zn²⁺) and the compound. researchgate.net This method is based on the modulation of the fluorescence of sulfur quantum dots (SQDs). While Zn²⁺ itself does not significantly enhance the fluorescence of SQDs, the subsequent addition of this compound effectively quenches the fluorescence. researchgate.net This quenching effect provides a basis for a highly sensitive assay with a reported detection limit of 0.015 μM. researchgate.net

This compound is utilized in fluorescence microscopy for the analysis of intracellular free zinc ions. sigmaaldrich.com It can be used in conjunction with specific fluorescent probes, such as FluoZin-3, to visualize and study the distribution and concentration of these ions within living cells. sigmaaldrich.comlabmartgh.com While not a direct quantification of the compound itself, this application highlights its role as a tool in cellular biology. The principle is similar to other 8-hydroxyquinoline (B1678124) derivatives that act as fluorescent sensors for other intracellular ions like magnesium (Mg²⁺), allowing for the mapping of ion distribution and movements within live cells via confocal microscopy. nih.gov

Method Development and Validation in Analytical Chemistry

Method development for this compound has focused on providing sensitive, selective, accurate, and precise assays. High-performance liquid chromatography (HPLC) has emerged as a robust technique for this purpose.

A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed and validated for the analysis of this compound in bulk and pharmaceutical dosage forms. turkjps.orgturkjps.orgresearchgate.net The method's performance was systematically assessed for several key validation parameters.

The selectivity of the method was established through forced degradation studies, which demonstrated that the degradation product peaks were well-resolved from the parent drug peak, ensuring that the assay is specific for this compound. turkjps.orgresearchgate.net

The accuracy of the method was determined by recovery studies. The results, as presented in the table below, indicate a high degree of accuracy for the quantification of this compound in a tablet formulation.

Table 1: Accuracy (Recovery) Data for this compound in a Tablet Formulation

| Concentration of Drug Spiked (%) | Amount of Drug Added (mg) | Amount of Drug Found (mg) | % Recovery |

|---|---|---|---|

| 80 | 8.0 | 7.98 | 99.75 |

| 100 | 10.0 | 9.98 | 99.80 |

Precision was evaluated by assessing the repeatability of the method. The instrumental precision was determined by analyzing a standard solution of this compound multiple times, with the results demonstrating a low relative standard deviation (RSD), indicating high precision. researchgate.net

The sensitivity of the method is reflected in its ability to quantify low concentrations of the analyte, which is essential for the analysis of samples with trace amounts of the compound. The linearity of the method was established over a specific concentration range, further demonstrating its suitability for quantitative analysis. turkjps.orgresearchgate.net

A crucial aspect of analytical method development for pharmaceutical compounds is the establishment of stability-indicating methods. These methods are validated to quantify the drug in the presence of its degradation products, providing insight into the compound's stability profile. turkjps.orgturkjps.orgresearchgate.net

For this compound, forced degradation studies were conducted by subjecting the pure drug to various stress conditions, including acid and alkali hydrolysis, chemical oxidation, dry heat, and sunlight. turkjps.orgturkjps.orgresearchgate.net The objective of these studies is to generate potential degradation products and ensure that the analytical method can effectively separate them from the intact drug. pharmaguideline.combiomedres.usajpsonline.comscispace.comresearchgate.net

The degradation behavior of this compound under these stress conditions is summarized in the table below.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Parameters | % Degradation |

|---|---|---|

| Acid Hydrolysis | 1 N HCl | Significant Degradation |

| Alkali Hydrolysis | 1 N NaOH | Significant Degradation |

| Oxidative Degradation | Hydrogen Peroxide | Significant Degradation |

| Dry Heat Degradation | - | Significant Degradation |

| Sunlight Degradation | - | Significant Degradation |

The results from these forced degradation studies confirm that the developed HPLC method is stability-indicating, as the degradation products were successfully resolved from the main peak of this compound. turkjps.orgresearchgate.net This capability is vital for the accurate assessment of the compound's stability in various formulations and under different storage conditions. A similar approach has been applied to the analysis of related compounds, such as 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline, in swine feed, where a UPLC-PDA method was validated following forced degradation studies. nih.gov

Analysis of Derivatives and Conjugates in Complex Matrices

In biological systems, this compound can be metabolized into conjugated forms, primarily as glucuronides and sulfates. The quantification of these conjugates in complex biological matrices such as serum, urine, and milk is essential for pharmacokinetic and metabolic studies. nih.govnii.ac.jpjst.go.jp

A gas chromatographic (GC) method has been developed for the determination of this compound and its glucuronide and sulfate conjugates in biological fluids. nih.govnii.ac.jpjst.go.jp This method relies on an indirect approach where the conjugates are first hydrolyzed to release the parent compound.

The analytical procedure involves the following key steps:

Extraction: The biological sample is subjected to successive extractions to separate the free, glucuronide, and sulfate forms of the quinolinol.

Hydrolysis: The fractions containing the glucuronide and sulfate conjugates are treated with β-glucuronidase and acid, respectively, to cleave the conjugate bonds and liberate the free this compound.

Derivatization: The resulting free quinolinols are then acetylated to enhance their volatility and thermal stability for GC analysis.

Gas Chromatography: The acetylated derivatives are then analyzed by gas chromatography.

To improve the accuracy and precision of the quantification, structurally similar internal standards, such as 5,7-dichloro-8-quinolinol and/or 5-chloro-7-bromo-8-quinolinol, and their respective glucuronide and sulfate conjugates, are added to the sample. nii.ac.jpjst.go.jp

While this GC method provides a means to quantify the conjugated forms, it is an indirect method that measures the aglycone after hydrolysis. Modern analytical approaches, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the potential for the direct quantification of intact glucuronide and sulfate conjugates, which can provide more specific information about the metabolic profile of the compound. nih.govresearchgate.netscispace.comnih.gov

Applications in Advanced Materials and Delivery Systems Research

Incorporation into Polymeric and Composite Materials

The development of novel materials containing 7-Chloro-5-iodo-8-quinolinol often involves its combination with biocompatible and biodegradable polymers. mdpi.com A notable strategy involves using polymers like poly(3-hydroxybutyrate) (PHB), a biodegradable aliphatic polyester, and polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer, to create fibrous materials. mdpi.comnih.gov The combination of these polymers with this compound aims to leverage the beneficial properties of each component to produce advanced composite materials. nih.gov

Electrospinning and Electrospraying Techniques for Material Fabrication

Electrospinning and electrospraying are versatile electrostatic techniques used to produce polymer fibers and particles, respectively. nih.govnanoscience.com These methods have been successfully applied to fabricate composite materials containing this compound. Two primary strategies have been explored for its incorporation:

"In" Strategy (One-Pot Electrospinning): In this approach, this compound is mixed with a solution of PHB and PVP, and the resulting mixture is electrospun. This process creates fibrous mats where the compound is incorporated into the bulk of the polymer fibers. nih.govnih.gov

"On" Strategy (Simultaneous Electrospinning and Electrospraying): This technique involves the simultaneous electrospinning of a PHB solution and electrospraying of a PVP solution containing this compound. nih.gov The result is a mat of PHB fibers decorated with particles of PVP that contain the encapsulated compound. nih.govnih.gov

These fabrication methods allow for the creation of materials with different designs and architectures, which can influence the final properties and performance of the composite material. nih.gov

Encapsulation Strategies for Controlled Release Systems

The electrospinning and electrospraying techniques described serve as effective encapsulation strategies for this compound. mdpi.comnih.gov Encapsulation protects the active compound and allows for the modulation of its release profile. The two fabrication strategies result in different encapsulation forms:

In the "in" strategy , the compound is encapsulated within the volume of the electrospun fibers.

In the "on" strategy , the compound is encapsulated within spherical particles deposited on the surface of the fibers. nih.gov

Research has shown that the design of these materials directly impacts the release of the compound. For instance, materials fabricated using the "on" strategy exhibited a faster release of this compound compared to those made with the "in" strategy. nih.gov The presence of PVP, which can form hydrogen bonds with this compound, was found to facilitate its release from the fibrous mats. nih.gov This demonstrates the potential to create controlled release systems by carefully selecting the fabrication method and material composition.

Characterization of Material Properties and Compound Integration

A thorough characterization of the fabricated materials is crucial to confirm the successful integration of this compound and to understand its effect on the material's properties. A suite of analytical techniques is employed for this purpose. nih.govnih.gov

Morphological Analysis (Scanning Electron Microscopy, SEM)

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and structure of the composite materials. nih.govmdpi.com SEM analysis of materials containing this compound has provided key insights into their architecture. For materials created via the "on" strategy (simultaneous electrospinning and electrospraying), SEM micrographs show PHB fibers decorated with spherical particles of PVP containing the active compound. nih.gov

| Fabrication Strategy | Material Description | Observed Morphology | Average Particle Size (nm) |

|---|---|---|---|

| "On" Strategy | PHB fibers decorated with PVP/7-Chloro-5-iodo-8-quinolinol particles | Spherical particles deposited on polymer fibers | 490 ± 150 |

Data sourced from a study on electrospun poly(3-hydroxybutyrate)/polyvinylpyrrolidone materials. nih.gov

Surface Chemical Composition Analysis (X-ray Photoelectron Spectroscopy, XPS; Attenuated Total Reflection Fourier Transform Infrared Spectroscopy, ATR-FTIR)

The surface chemical composition of the materials is analyzed to confirm the presence and integration of this compound. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information. It has been used to analyze the surface of composite mats, confirming the presence of the expected chemical elements from the polymers and the active compound. nih.govnih.gov

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) is used to identify functional groups and confirm the chemical structure of the composite materials. nih.govnih.gov This analysis helps verify the successful incorporation of this compound into the fibrous matrix. nih.gov

Solid-State Characterization (Differential Scanning Calorimetry, DSC; X-ray Diffraction, XRD)

The physical state of this compound within the polymer matrix is a critical factor that can influence its release and activity. nih.gov

Differential Scanning Calorimetry (DSC) is used to study the thermal behavior of the materials. nih.govnih.gov In studies of PHB/PVP fibers containing this compound, DSC analysis showed an endothermic peak corresponding to the melting temperature (Tm) of PHB. nih.gov The absence of a melting peak for the active compound indicated that it was present in an amorphous, rather than crystalline, state within the polymer matrix. nih.govnih.gov

| Material | PHB Melting Temp (Tm) | PHB Degree of Crystallinity |

|---|---|---|

| PHB Fibers | 170 °C | - |

| PVP/7-Chloro-5-iodo-8-quinolinol in PHB mats ("in" strategy) | 167 °C | 37% |

| PVP in PHB mats (control) | - | 42% |

Data sourced from a study on electrospun poly(3-hydroxybutyrate)/polyvinylpyrrolidone materials. nih.gov

In Vitro Release Studies from Material Systems

The encapsulation of this compound within advanced material systems is a key area of research aimed at controlling its release for various applications. In vitro studies are crucial for evaluating the performance of these delivery systems, providing insights into the rate and mechanism of compound release under controlled laboratory conditions. These studies typically involve placing the material loaded with the compound into a specific release medium and measuring the concentration of the released compound over time. The data gathered is fundamental to understanding how the material's composition and structure influence the delivery profile.

The kinetics of this compound release have been evaluated from several types of advanced material systems, including electrospun polymeric fibers and stimuli-responsive nanoparticles. These studies reveal how the design of the carrier material dictates the release profile, which can be tailored from a rapid burst to a sustained, long-term delivery.

One significant area of investigation involves the use of electrospun fibrous mats. In a notable study, this compound was incorporated into materials made from poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (PVP). nih.govmdpi.com Two different fabrication strategies were employed: a one-pot electrospinning method where the compound was mixed with both polymers ("in" strategy, denoted as PVP,CQinPHB), and a combined electrospinning/electrospraying method where the compound was incorporated into PVP particles deposited onto the surface of the PHB fibers ("on" strategy, denoted as PVP,CQonPHB). nih.govmdpi.com

The in vitro release was studied over 48 hours (2880 minutes) in an acetate (B1210297) buffer (pH 3.6) at 25 °C. nih.govmdpi.com The results showed that both types of fibrous mats exhibited an initial rapid release, which was then followed by a more gradual, sustained release phase. mdpi.com The fabrication method significantly influenced the release kinetics. nih.gov The material created with the "on" strategy (PVP,CQonPHB), where the compound was on the surface, released the compound faster and in greater amounts compared to the "in" strategy material (PVP,CQinPHB). nih.gov Specifically, after 840 minutes, approximately 78.6% of the loaded compound was released from the PVP,CQonPHB mats, whereas 64% was released from the PVP,CQinPHB mats. nih.gov Over the full 2880-minute period, the total amount of compound released from the PVP,CQinPHB mats reached about 83.5%. nih.gov The presence of the water-soluble polymer PVP was found to facilitate the release of the compound from the mats. nih.gov

Table 1: In Vitro Cumulative Release of this compound from Electrospun Fibers

| Time (minutes) | Cumulative Release from PVP,CQinPHB (%) | Cumulative Release from PVP,CQonPHB (%) |

| 840 | 64.0 | 78.6 |

| 2880 | 83.5 | >78.6 (Final data point not specified) |

Another advanced approach involves stimuli-responsive systems, such as mesoporous silica (B1680970) nanoparticles (MSNs). researchgate.netnih.govnih.gov Researchers have designed an MSN-based system where this compound is loaded into the nanoparticles' pores, which are then capped with human immunoglobulin G (IgG). nih.gov This system is designed to release its payload in response to specific oxidative stress signals, namely hydrogen peroxide (H₂O₂). nih.govnih.gov The release mechanism is based on the oxidation of aryl boronic esters, which act as linkers for the IgG caps, in the presence of H₂O₂. nih.gov This oxidation removes the cap and allows the entrapped compound to be released. researchgate.netnih.gov This strategy allows for targeted release only when elevated levels of H₂O₂ are present, which is a characteristic of certain pathological environments. nih.gov While this study demonstrates a sophisticated, trigger-based release mechanism, specific time-course data on the release kinetics were not detailed in the referenced abstracts. researchgate.netnih.gov

Environmental and Agricultural Research Applications

Biofortification Strategies in Plant Science

Biofortification is an agricultural strategy to increase the concentration of essential micronutrients in staple food crops, thereby addressing dietary deficiencies in human populations. Research has explored the use of 7-Chloro-5-iodo-8-quinolinol as an iodine source for the biofortification of potato tubers (Solanum tuberosum L.). mdpi.com

Studies involving the application of this compound to potato plants have demonstrated significant alterations in the chemical composition of the tubers. When used for iodine biofortification, this compound influences the accumulation of various minerals and organic compounds within the plant tissue. mdpi.com

One notable effect is on the mineral content of the potato tubers. Biofortification with this compound has been observed to cause a statistically significant reduction in the iron (Fe) content of the tubers. mdpi.com Furthermore, a decrease in the accumulation of certain heavy metals, such as aluminum (Al), lead (Pb), antimony (Sb), and thallium (Tl), has been reported, which is a beneficial outcome for improving the nutritional quality of the crop. mdpi.com Conversely, the application of this compound did not lead to a significant change in the selenium (Se) content of the tubers. mdpi.com

In terms of organic compounds, the use of this compound resulted in a significant reduction in the carotenoid content of the potato tubers. mdpi.com However, it did not have a statistically significant effect on the nitrate(V) and nitrate(III) content. mdpi.com Interestingly, the ammonium (B1175870) ion content was found to be significantly higher in tubers from plants treated with this compound compared to control groups. mdpi.com

The primary goal of using this compound in biofortification is to increase iodine content. Research has confirmed a statistically significant increase in the accumulation of the 5-Chloro-7-iodo-8-quinolinol form of iodine in the biofortified potato tubers compared to untreated controls. mdpi.com

Interactive Data Table: Effect of this compound on the Mineral Content of Potato Tubers

| Mineral | Effect of this compound Treatment |

| Iron (Fe) | Statistically significant reduction |

| Selenium (Se) | No significant change |

| Aluminum (Al) | Reduction in accumulation |

| Lead (Pb) | Statistically significant decrease |

| Antimony (Sb) | Statistically significant decrease |

| Thallium (Tl) | Statistically significant decrease |

The application of this compound in the biofortification of potato tubers has also been shown to impact their antioxidant properties. The antioxidant capacity of food is a crucial aspect of its nutritional quality, as antioxidants help to mitigate oxidative stress in the human body.

In a study on potato tubers, biofortification with this compound led to a significant decrease in carotenoid content, which are known for their antioxidant activity. mdpi.com This suggests a potential trade-off in the nutritional profile of the biofortified crop.

Interactive Data Table: Impact of this compound on Antioxidant-Related Compounds in Potato Tubers

| Compound Class | Impact of this compound Treatment |

| Carotenoids | Significant reduction |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Mechanisms of Action

7-Chloro-5-iodo-8-quinolinol is recognized for its metal-binding properties, which are central to its mechanism of action in various pathological conditions. sigmaaldrich.combiosynth.com Its ability to chelate and redistribute metal ions like copper and zinc disrupts metal-dependent pathways crucial for the progression of certain diseases. rroij.com In neurodegenerative disorders such as Alzheimer's disease, it has been shown to interfere with the metal-driven aggregation of β-amyloid plaques. rroij.com Furthermore, its anticancer activity is linked to the inhibition of the proteasome and NF-kappa B pathways. sigmaaldrich.com

Future research should aim to look beyond these established mechanisms. A key direction is the identification of novel protein targets that are directly or indirectly modulated by the compound's metal ionophore activity. Advanced proteomics and chemoproteomics approaches could reveal new binding partners and signaling cascades affected by the altered metal homeostasis induced by this compound. Investigating its effects on DNA, RNA, and protein synthesis, particularly its ability to abolish nerve growth factor (NGF)-induced RNA synthesis, opens avenues to understand its potential neurotoxicity and to discover new therapeutic applications in neuronal contexts. nih.gov

Table 1: Known and Investigated Biological Activities

| Activity | Investigated For | Primary Mechanism |

|---|---|---|

| Antifungal & Antiprotozoal | Skin Infections, Intestinal Amebiasis | Metal Chelation, General Antimicrobial Effects |

| Anticancer | Hematological Malignancies, Solid Tumors | Proteasome Inhibition, Disruption of Metal Homeostasis |

Development of Advanced Synthetic Routes and Methodologies

The synthesis of this compound and its derivatives has traditionally relied on classical heterocyclic chemistry methods, such as the Skraup and Friedlander reactions for the quinoline (B57606) core, followed by halogenation. rroij.com While effective, these methods can lack efficiency and regioselectivity, and may not be ideal for generating diverse libraries of analogues for drug discovery.

Future efforts should focus on developing more advanced and efficient synthetic strategies. Methodologies like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig) could enable the precise and modular installation of various substituents on the quinoline scaffold, starting from pre-functionalized precursors. rroij.com The use of mixed lithium-magnesium reagents for the magnesiation of chloroquinolines represents a modern approach to creating functionalized quinoline intermediates under mild conditions, which can be applied in both batch and continuous flow systems. durham.ac.uk The development of one-pot or tandem reactions that combine scaffold formation and functionalization would significantly streamline the synthesis of new derivatives, making the process more atom-economical and environmentally friendly.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Efficacy

The therapeutic potential of this compound is accompanied by concerns about its toxicity, which necessitates the development of next-generation derivatives with improved safety profiles and enhanced efficacy. Rational drug design, guided by a deeper understanding of its structure-activity relationships (SAR), is crucial.

Future design strategies should focus on modifying the 8-hydroxyquinoline (B1678124) scaffold to fine-tune its metal-binding affinities and lipophilicity. This can enhance selectivity for specific metal-ion-dependent targets in diseased tissues while minimizing off-target effects. For instance, hybrid molecules combining the 8-hydroxyquinoline core with other pharmacophores, such as ciprofloxacin, have shown promise in overcoming drug resistance in bacteria. nih.gov Designing hybrid compounds that merge the structural features of this compound with those of other drugs, like the Alzheimer's drug donepezil, has yielded multitarget compounds that can chelate metals and inhibit key enzymes. This approach allows for the creation of derivatives that can simultaneously address multiple facets of a complex disease.

Table 2: Comparison of Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound | Organism | MIC Range (μg/ml) |

|---|---|---|

| This compound (Clioquinol) | Candida & Dermatophytes | 0.031-2 |

| 8-hydroxy-5-quinolinesulfonic acid | Candida & Dermatophytes | 1-512 |

Data sourced from a study evaluating antifungal activity. nih.gov

Exploration of New Material Science Applications and Delivery Systems

Beyond its systemic therapeutic applications, this compound is a promising candidate for incorporation into advanced materials and drug delivery systems. Its potent antifungal and antimicrobial properties make it suitable for localized applications where sustained release is beneficial.

A significant area for future research is the development of functionalized biomaterials impregnated with the compound. For example, novel fibrous materials created by electrospinning polymers like poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (B124986) (PVP) have been loaded with this compound. mdpi.com These materials exhibit significant antifungal activity against pathogens that cause diseases in grapevines, suggesting their potential use as active dressings in agriculture. mdpi.comnih.gov In medicine, such materials could be developed as advanced wound dressings to prevent or treat skin infections. mdpi.com Furthermore, formulating the compound into nanoparticle-based delivery systems could improve its bioavailability and targeting to specific tissues, potentially reducing systemic toxicity.

Investigation of Environmental Interactions and Biotransformation Pathways